
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadopentetic acid is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA). The process involves the following steps:
Chelation: Gadolinium ions (Gd³⁺) are mixed with DTPA in an aqueous solution.
Neutralization: The solution is neutralized using a base, typically sodium hydroxide, to form the gadopentetic acid complex.
Purification: The resulting solution is purified to remove any unreacted gadolinium or DTPA.
Industrial Production Methods: Industrial production of gadopentetic acid follows similar steps but on a larger scale. The process involves:
Bulk Chelation: Large quantities of gadolinium chloride and DTPA are mixed in industrial reactors.
Continuous Neutralization: The solution is continuously neutralized and monitored to maintain the desired pH.
Filtration and Purification: The solution is filtered and purified using industrial-scale chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gadopentetatsäure unterliegt hauptsächlich Komplexierungsreaktionen. Sie nimmt aufgrund der Stabilität des Gadolinium-DTPA-Komplexes typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen:
Chelatbildung: Gadoliniumchlorid und Diethylentriaminpentaessigsäure in wässriger Lösung.
Neutralisation: Natriumhydroxid oder andere Basen zur pH-Wert-Einstellung.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist der Gadopentetatsäurekomplex, der sehr stabil ist und sich unter normalen Bedingungen nicht leicht zersetzt .
Wissenschaftliche Forschungsanwendungen
Gadopentetatsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als paramagnetisches Mittel in der kernmagnetischen Resonanzspektroskopie (NMR) verwendet, um die Signalintensität zu verstärken.
Biologie: Wird in Zellbildgebungsstudien eingesetzt, um Zellstrukturen und -prozesse zu visualisieren.
Medizin: Wird in der Magnetresonanztomographie (MRT) häufig verwendet, um den Kontrast von Bildern zu verbessern, insbesondere zur Detektion von Anomalien im Gehirn, der Wirbelsäule und anderen Geweben.
Industrie: Wird bei der Entwicklung neuer Bildgebungstechniken und Kontrastmittel eingesetzt.
5. Wirkmechanismus
Gadopentetatsäure wirkt, indem sie die magnetischen Eigenschaften der umliegenden Wassermoleküle verändert. Nach der Injektion in den Körper verkürzt sie die T1-Relaxationszeit von Protonen in Wasser, wodurch der Kontrast in MRT-Bildern verbessert wird. Das Gadoliniumion (Gd³⁺) ist die aktive Komponente, die fest an DTPA gebunden ist, wodurch eine direkte Interaktion mit biologischen Geweben verhindert wird .
Ähnliche Verbindungen:
Gadodiamid: Ein weiteres Gadolinium-basiertes Kontrastmittel mit ähnlichen Anwendungen, jedoch mit anderen Chelatbildnern.
Gadoteridol: Ein nicht-ionisches Gadolinium-basiertes Kontrastmittel, das in der MRT verwendet wird.
Gadobenat Dimeglumin: Ein Gadolinium-basiertes Mittel mit zusätzlichen hepatobiliären Bildgebungsmöglichkeiten.
Einzigartigkeit: Gadopentetatsäure ist einzigartig aufgrund ihrer hohen Stabilität und Wirksamkeit bei der Verbesserung von MRT-Bildern. Ihre ionische Natur ermöglicht eine effiziente Ausscheidung aus dem Körper, wodurch das Risiko einer Gadolinium-Retention im Vergleich zu einigen nicht-ionischen Mitteln reduziert wird .
Wirkmechanismus
Gadopentetic acid works by altering the magnetic properties of nearby water molecules. When injected into the body, it shortens the T1 relaxation time of protons in water, enhancing the contrast in MRI images. The gadolinium ion (Gd³⁺) is the active component, and it is tightly bound to DTPA, preventing it from interacting with biological tissues directly .
Vergleich Mit ähnlichen Verbindungen
Gadodiamide: Another gadolinium-based contrast agent with similar applications but different chelating agents.
Gadoteridol: A non-ionic gadolinium-based contrast agent used in MRI.
Gadobenate Dimeglumine: A gadolinium-based agent with additional hepatobiliary imaging capabilities.
Uniqueness: Gadopentetic acid is unique due to its high stability and effectiveness in enhancing MRI images. Its ionic nature allows for efficient excretion from the body, reducing the risk of gadolinium retention compared to some non-ionic agents .
Eigenschaften
Molekularformel |
C14H22GdN3O11 |
|---|---|
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C14H23N3O10.Gd.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;1H2/q;+3;/p-3 |
InChI-Schlüssel |
JBUMALASVLVYKI-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].O.[Gd+3] |
Synonyme |
Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1255216.png)

![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)
![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)
![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)



![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255227.png)
![[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[[(3S,5R,9S,12R,13R,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1255228.png)


![2-{[Bis(2-chloroethyl)amino]methyl}phenylalanine--hydrogen chloride (1/2)](/img/structure/B1255233.png)

